REACTION_CXSMILES
|
[CH2:1]([S:3][S:4][CH2:5][CH3:6])[CH3:2].S(Cl)([Cl:10])(=O)=O.[CH3:12][NH:13][C:14]([NH:16][C:17]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][CH:18]=1)=[O:15].Cl>N1C=CC=CC=1.O>[CH2:1]([S:3][Cl:10])[CH3:2].[CH3:12][N:13]([S:4][CH2:5][CH3:6])[C:14]([NH:16][C:17]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][CH:18]=1)=[O:15]
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
C(C)SSCC
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)NC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 30 minutes at -40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to -20° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 11/2 hours at this temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
eluted with a 7-3 benzene-ethyl acetate mixture
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in ethyl ether
|
Type
|
ADDITION
|
Details
|
the solution was treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added to petroleum ether (b.p. = 65°-75° C.)
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was recovered by vacuum filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)SCl
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)NC1=CC=C(C=C1)Br)SCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |